Defactinib

Catalog No.
S001669
CAS No.
1073154-85-4
M.F
C₂₀H₂₁F₃N₈O₃S
M. Wt
510.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defactinib

CAS Number

1073154-85-4

Product Name

Defactinib

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C₂₀H₂₁F₃N₈O₃S

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Synonyms

defactinib, N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide, PF-04554878, VS-6063

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Description

The exact mass of the compound Defactinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Defactinib, also known as VS-6063, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action involves inhibiting a protein called focal adhesion kinase (FAK). FAK plays a crucial role in cell signaling pathways that contribute to tumor growth, invasion, and resistance to therapy [].

Targeting FAK for Cancer Treatment

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that acts as a signaling molecule within cells. It helps regulate cell adhesion, migration, proliferation, and survival. In cancer cells, FAK activity is often increased, promoting tumor progression and metastasis []. Defactinib, by inhibiting FAK, disrupts these signaling pathways, potentially leading to:

  • Reduced tumor cell growth and proliferation
  • Decreased cell migration and invasion
  • Increased sensitivity of cancer cells to other therapies

This makes Defactinib a promising candidate for cancer treatment, either alone or in combination with other drugs.

Areas of Ongoing Research

Defactinib is currently being evaluated in clinical trials for several types of cancer, including:

  • Mesothelioma: Early-stage clinical trials have shown promising results for Defactinib in combination with chemotherapy for mesothelioma, a cancer of the lining of the lungs, abdomen, or heart [].
  • Non-small cell lung cancer (NSCLC): Studies are investigating the effectiveness of Defactinib combined with immunotherapy for NSCLC [].
  • Other cancers: Research is also ongoing to explore the potential of Defactinib for breast cancer, pancreatic cancer, and other malignancies.

XLogP3

1.4

Appearance

Assay:≥98%A crystalline solid

UNII

53O87HA2QU

Pharmacology

Defactinib is an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. Defactinib inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
FAK family
PTK2B [HSA:2185] [KO:K05871]

Other CAS

1073154-85-4

Wikipedia

Defactinib

Dates

Modify: 2023-09-13
[1]. Kang Y, et al. Role of focal adhesion kinase in regulating YB-1-mediated paclitaxel resistance in ovarian cancer. J Natl Cancer Inst. 2013 Oct 2;105(19):1485-95.

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